3-(5-Acetyl-2-methoxyphenyl)propanal

Description

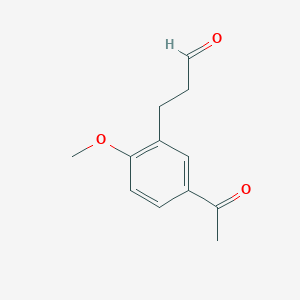

3-(5-Acetyl-2-methoxyphenyl)propanal is an aromatic aldehyde featuring a phenyl ring substituted with a methoxy group at position 2 and an acetyl group at position 5, with a propanal (aldehyde-terminated three-carbon chain) attached to the aromatic core.

Properties

CAS No. |

33538-86-2 |

|---|---|

Molecular Formula |

C12H14O3 |

Molecular Weight |

206.24 g/mol |

IUPAC Name |

3-(5-acetyl-2-methoxyphenyl)propanal |

InChI |

InChI=1S/C12H14O3/c1-9(14)10-5-6-12(15-2)11(8-10)4-3-7-13/h5-8H,3-4H2,1-2H3 |

InChI Key |

LBHPSCQJRCPPME-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)OC)CCC=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenepropanal, 5-acetyl-2-methoxy- typically involves the acylation of a benzene derivative followed by the introduction of a methoxy group. One common method involves the Friedel-Crafts acylation of a benzene ring with an acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This is followed by the methoxylation of the resulting product using methanol and a suitable acid catalyst .

Industrial Production Methods

Industrial production of Benzenepropanal, 5-acetyl-2-methoxy- often involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Benzenepropanal, 5-acetyl-2-methoxy- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: It can be reduced to form alcohols or alkanes.

Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy or acetyl groups can be replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Benzenepropanal, 5-acetyl-2-methoxy- is utilized in various scientific research fields:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: This compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Benzenepropanal, 5-acetyl-2-methoxy- involves its interaction with various molecular targets and pathways. Its acetyl and methoxy groups play a crucial role in its reactivity and interactions with other molecules. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Discrepancies and Limitations

- Molecular Formula Conflicts : reports 3-(5-Hydroxy-2-methoxyphenyl)propanal as C${11}$H${12}$O$5$, which conflicts with calculated values (expected ~C${10}$H${12}$O$4$). This may indicate additional functional groups or reporting errors .

- Limited Direct Data: Detailed spectroscopic or thermodynamic data for the target compound are absent in the provided evidence, necessitating extrapolation from analogs.

Biological Activity

3-(5-Acetyl-2-methoxyphenyl)propanal, a compound with the molecular formula CHO, has garnered attention in recent years for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a propanal group attached to a substituted phenyl ring, specifically with an acetyl and methoxy group. This structural configuration is significant as it influences the compound's interactions with biological systems.

Biological Activities

1. Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For instance, derivatives of phenolic compounds have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves the disruption of microbial membranes or inhibition of essential metabolic pathways.

2. Anti-inflammatory Properties

Phenolic compounds are frequently studied for their anti-inflammatory effects. The presence of the methoxy group in this compound may enhance its ability to modulate inflammatory responses, potentially through inhibition of pro-inflammatory cytokines .

3. Antioxidant Activity

The antioxidant capacity of similar phenolic compounds has been well-documented, suggesting that this compound may also possess these properties. Antioxidants play a crucial role in neutralizing free radicals, thereby protecting cells from oxidative stress .

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

- Interaction with Receptors : Similar compounds have been shown to interact with neurokinin receptors, suggesting potential pathways for therapeutic applications .

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways or microbial metabolism, leading to reduced pathogenicity or inflammation .

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Effective against Staphylococcus aureus and E. coli | |

| Anti-inflammatory | Modulates cytokine release | |

| Antioxidant | Neutralizes free radicals |

Case Study: Antimicrobial Efficacy

In a study examining the antimicrobial efficacy of phenolic compounds, derivatives similar to this compound were tested against several bacterial strains. The results indicated a minimum inhibitory concentration (MIC) ranging from 6.25 to 12.5 µg/mL for the most active derivatives, underscoring the potential for therapeutic applications in treating infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.